Tetrakis(4-carboxyphenoxymethyl)methane
Description
Tetrakis(4-carboxyphenoxymethyl)methane is a tetrahedral molecule with a central methane carbon bonded to four phenoxymethyl groups, each para-substituted with a carboxylic acid (-COOH) group. The phenoxymethyl (-OCH2-C6H4-) linker introduces flexibility compared to direct phenyl substitution, while the carboxylic acid groups enable hydrogen bonding and coordination chemistry. This compound is commercially available and used in advanced materials, such as hydrogen-bonded organic frameworks (HOFs) and catalytic systems .
Properties
IUPAC Name |
4-[3-(4-carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O12/c34-29(35)21-1-9-25(10-2-21)42-17-33(18-43-26-11-3-22(4-12-26)30(36)37,19-44-27-13-5-23(6-14-27)31(38)39)20-45-28-15-7-24(8-16-28)32(40)41/h1-16H,17-20H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBOIKZICWAJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(COC2=CC=C(C=C2)C(=O)O)(COC3=CC=C(C=C3)C(=O)O)COC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tetrakis(4-carboxyphenoxymethyl)methane involves the use of pentaerythritoltetratosylate and acetaminophen as raw materials. The reaction proceeds through a Williamson etherification reaction, resulting in the formation of the symmetrical structure of the compound . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Tetrakis(4-carboxyphenoxymethyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups can be converted to esters or amides using appropriate reagents like alcohols or amines in the presence of a catalyst.
Scientific Research Applications
Tetrakis(4-carboxyphenoxymethyl)methane has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of MOFs, which are porous materials with high thermal and chemical stability.
Biology: The compound is used in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties, such as enhanced mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of Tetrakis(4-carboxyphenoxymethyl)methane involves its ability to form stable complexes with various molecules. The carboxylic acid groups in the compound can interact with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|
| This compound | -OCH2-C6H4-COOH | Not explicitly reported | Ether linker, carboxylic acids |
| Tetrakis(4-carboxyphenyl)methane | -C6H4-COOH | 508.5 (calc) | Direct phenyl-COOH groups |
| Tetrakis(4-aminophenyl)methane | -C6H4-NH2 | 405.5 (calc) | Amine groups for coordination |
| Tetrakis(4-ethynylphenyl)methane | -C6H4-C≡CH | 416.51 | Ethynyl groups for π-π stacking |
| Tetrakis(4-nitrophenyl)methane | -C6H4-NO2 | 512.4 | Nitro groups for C-H∙∙∙O networks |
| Tetrakis(4-bromophenyl)methane | -C6H4-Br | 619.8 (calc) | Bromine for halogen interactions |
Research Findings and Key Differences
Hydrogen Bonding vs. Halogen Interactions: Carboxylic acid derivatives (e.g., this compound) prioritize hydrogen bonding for framework assembly, whereas bromophenyl derivatives rely on halogen interactions for catalytic applications . Nitro-substituted analogs form solvent-responsive C-H∙∙∙O networks, enabling pseudopolymorphism .
Porosity and Gas Affinity :
- Tetrakis(4-carboxyphenyl)methane-based HOFs exhibit micropores optimized for CO2 capture but face mass transfer limitations. Modulating -NH2/-COOH ratios improves enzyme activity .
- Ethynylphenyl derivatives achieve higher porosity in diamondoid crystals due to intertwined π-stacked networks .
Synthetic Flexibility: Williamson ether synthesis is applicable to phenoxymethyl derivatives (e.g., this compound), leveraging phenolic precursors and alkyl halides . Nitro and bromo derivatives require nitration or halogenation steps, increasing synthetic complexity .
Biological Activity
Tetrakis(4-carboxyphenoxymethyl)methane (TCM) is a compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and materials science. This article explores the biological activity of TCM, supported by data tables, case studies, and detailed research findings.
Molecular Structure:
- Molecular Formula: C33H28O12
- Molecular Weight: 616.57 g/mol
- CAS Number: 245551-35-3
Physical Properties:
- Appearance: White to light yellow powder
- Solubility: Soluble in polar solvents
Antioxidant Properties
Research indicates that TCM exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that TCM can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Antimicrobial Activity
TCM has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Cytotoxic Effects
Some studies have reported the cytotoxic effects of TCM on various cancer cell lines. For instance, TCM was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This indicates its potential as an anticancer agent .
Case Study 1: Antioxidant Activity Assessment
A comprehensive study assessed the antioxidant capacity of TCM using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of TCM.
| Concentration (µg/mL) | % Radical Scavenging |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 75 |
This data suggests that higher concentrations of TCM correlate with increased antioxidant activity.
Case Study 2: Antimicrobial Efficacy
In an antimicrobial efficacy study, TCM was tested against common pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results highlight the potential of TCM as a natural antimicrobial agent.
The biological activities of TCM can be attributed to its unique chemical structure, which allows it to interact with biological molecules effectively. The carboxyl groups present in TCM facilitate hydrogen bonding and ionic interactions with cellular components, enhancing its biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
